molecular formula C7H12ClNO2 B2579738 (1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride CAS No. 2173637-36-8

(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride

Cat. No. B2579738
CAS RN: 2173637-36-8
M. Wt: 177.63
InChI Key: DKXUTVCDDGFMPM-FPKZOZHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride” is a complex organic compound. It contains a bicyclic structure, which is a common feature in many bioactive compounds . The presence of a carboxylic acid group suggests that it may have acidic properties and can participate in various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. Bicyclic structures are often synthesized using cycloaddition reactions . The presence of a carboxylic acid group suggests that the compound might be synthesized from a precursor containing a carbonyl group, which can be converted to a carboxylic acid through oxidation reactions.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of a bicyclic ring and multiple chiral centers. This could result in the existence of multiple stereoisomers .

Scientific Research Applications

Improved Synthesis Techniques

  • Facile Multigram Scale Preparation : Tararov et al. (2002) detailed an improved method for the preparation of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. This process involves a stereoselective synthesis of the corresponding α-amino ester hydrochloride, considerably improving upon previous protocols that required tedious chromatographic purification steps (Tararov et al., 2002).

Synthesis of Derivatives and Analogues

  • Aza-Diels-Alder Reactions in Aqueous Solution : Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates by Aza-Diels-Alder reactions. These reactions yielded compounds with potential medicinal chemistry applications (Waldmann & Braun, 1991).
  • Synthesis of 3-Azabicyclo[4.1.0]Heptane-1-Carboxylic Acid : Napolitano et al. (2010) conducted a full study on the synthesis of this compound, identifying an efficient synthesis route. This amino acid's bicyclic nature and conformational constraints make it a useful building block in medicinal chemistry (Napolitano et al., 2010).

Applications in Medicinal Chemistry

  • Asymmetric Synthesis of Constrained 4-Hydroxyprolines : Avenoza et al. (1999) described the synthesis of enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. These compounds, being conformationally constrained 4-hydroxyprolines, could be used in the formal synthesis of pharmacologically significant compounds like (+)-epibatidine (Avenoza et al., 1999).

Conformational Studies

  • Conformationally Restricted Pipecolic Acid Analogues : Radchenko et al. (2009) reported practical syntheses of various conformationally restricted pipecolic acid analogues. These compounds' synthesis involved tandem Strecker reactions and intramolecular nucleophilic cyclization, suggesting potential applications in the study of molecular conformations (Radchenko et al., 2009).

properties

IUPAC Name

(1R,2R,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXUTVCDDGFMPM-FPKZOZHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2C1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@H]2[C@@H]1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.